REACTION_SMILES
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[C:1](#[N:2])[C:3]1([c:16]2[n:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:4][CH2:5][N:6]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[CH2:7][CH2:8]1.[Cl:29][CH2:30][Cl:31].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[C:1](#[N:2])[C:3]1([c:16]2[n:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(C#N)(c2ccccn2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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N#CC1(c2ccccn2)CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |